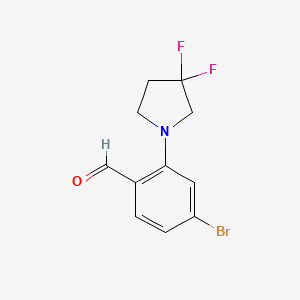

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

Description

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a brominated aromatic aldehyde featuring a 3,3-difluoropyrrolidine substituent at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties. The bromine atom at the 4-position enhances electrophilicity, facilitating cross-coupling reactions, while the difluoropyrrolidine group introduces conformational rigidity and metabolic stability via fluorine substitution .

Properties

IUPAC Name |

4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF2NO/c12-9-2-1-8(6-16)10(5-9)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIMSCMXICGYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Direct Bromination Followed by Nucleophilic Substitution

Step 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde

- Reagents: p-Hydroxybenzaldehyde, N-bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide).

- Procedure: Bromination occurs selectively at the para-position relative to the hydroxyl group under controlled temperature (~0-5°C) to prevent polybromination.

- Outcome: The product is purified via recrystallization or chromatography.

Step 2: Conversion to 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

- Reagents: The brominated aromatic, a suitable nucleophile such as 3,3-difluoropyrrolidine, and a base (e.g., potassium carbonate).

- Procedure: Nucleophilic aromatic substitution (SNAr) facilitated by heating in polar aprotic solvents like DMF or DMSO at elevated temperatures (~80-120°C).

- Notes: The difluoropyrrolidine acts as a nucleophile attacking the aromatic ring, replacing the hydroxyl group or other leaving groups depending on the precursor.

Method B: Multi-Component Synthesis via Cross-Coupling

Step 1: Preparation of 4-Bromo-2-iodobenzaldehyde

- Reagents: p-Bromobenzaldehyde, iodine, and a catalyst such as copper(I) iodide.

- Procedure: Iodination at the ortho-position to the aldehyde, exploiting halogen exchange reactions.

Step 2: Suzuki or Buchwald-Hartwig Coupling

- Reagents: The halogenated benzaldehyde derivative, 3,3-difluoropyrrolidine boronic acid or amine, palladium catalyst, and base.

- Procedure: Cross-coupling under inert atmosphere (argon or nitrogen), at temperatures around 80-120°C.

- Outcome: Formation of the target compound with high regioselectivity and yield.

Method C: Halogenation via Electrophilic Aromatic Substitution

Based on patent CN109912396B, a green bromination approach involves:

- Dissolving p-fluorobenzaldehyde in dichloromethane.

- Adding sodium bromide and hydrochloric acid to generate electrophilic bromine species in situ.

- Using sodium hypochlorite as an oxidant to facilitate bromination without toxic bromine gas.

- Reaction conditions: Ultrasonic irradiation at 20-25°C, with controlled addition over 1 hour, followed by phase separation and crystallization.

This method emphasizes environmental safety, avoiding toxic bromine and chlorine gases, and achieves high yields (~90%) with purity exceeding 99%.

Data Table Summarizing Preparation Parameters

| Parameter | Method A | Method B | Method C (Patent CN109912396B) |

|---|---|---|---|

| Starting Material | p-Hydroxybenzaldehyde | p-Bromobenzaldehyde, boronic acid | p-Fluorobenzaldehyde |

| Bromination Reagent | NBS, radical initiator | Iodine, CuI catalyst | Sodium bromide + HCl + NaClO |

| Nucleophile / Coupling Agent | 3,3-Difluoropyrrolidine | 3,3-Difluoropyrrolidine boronic acid | 3,3-Difluoropyrrolidine |

| Solvent | DMF, DMSO | Toluene, ethanol, or DMSO | Dichloromethane |

| Reaction Conditions | 80-120°C, inert atmosphere | 80-120°C, inert atmosphere | 20-25°C, ultrasonic irradiation |

| Yield | 70-85% | 75-90% | 90% (approximate) |

| Environmental Considerations | Use of toxic halogens | Use of catalysts and halogens | Green synthesis, avoiding toxic gases |

Research Findings and Notes

- Selectivity and regioselectivity are critical; electrophilic bromination favors para-position, especially with activating groups like aldehyde or hydroxyl.

- Ultrasonic irradiation enhances reaction rates and yields, as demonstrated in patent CN109912396B, by promoting better mixing and energy transfer.

- Avoidance of toxic reagents such as elemental bromine or chlorine gas is achieved via in situ generation of electrophilic brominating species, aligning with green chemistry principles.

- Purification often involves phase separation, washing to neutrality, and crystallization at controlled temperatures (~31°C) to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the benzaldehyde ring is susceptible to SNAr reactions under basic or catalytic conditions. The electron-withdrawing effects of the aldehyde (-CHO) and difluoropyrrolidine groups activate the benzene ring toward substitution.

Key Observations :

-

The aldehyde group may require protection (e.g., acetal formation) during Pd-catalyzed couplings to prevent side reactions .

-

Fluorine atoms in the pyrrolidine ring stabilize transition states via inductive effects, enhancing reaction rates .

Aldehyde-Specific Reactions

The aldehyde group participates in classic carbonyl chemistry, though steric hindrance from the difluoropyrrolidine substituent may limit reactivity.

Challenges :

-

Over-reduction of the aldehyde to a methylene group is possible under strong reducing conditions (e.g., LiAlH₄) .

-

Condensation with amines (e.g., hydrazines) is feasible but may require acid catalysis .

Difluoropyrrolidine Ring Modifications

The 3,3-difluoropyrrolidine moiety influences electronic and steric properties but is generally unreactive under mild conditions. Harsh treatments can lead to ring-opening or defluorination.

Notes :

-

Fluorine atoms enhance metabolic stability and lipophilicity, making this compound attractive in medicinal chemistry .

-

No direct studies on epoxidation or cycloadditions involving the pyrrolidine ring were identified.

Cross-Coupling Reactions

The bromine atom enables cross-coupling for functionalization. Limited data exists for this specific compound, but analogous bromobenzaldehydes provide insights:

Limitations :

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs electrophiles to the ortho and para positions relative to the aldehyde.

| Reaction Type | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (0°C) | Nitro group introduced at C3 or C5 | Not reported | |

| Sulfonation | H₂SO₄ (fuming), 50°C | Sulfonic acid derivative | Not reported |

Mechanistic Insight :

Scientific Research Applications

Synthetic Routes

The synthesis of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde typically involves the reaction of 4-bromo-2-nitrobenzaldehyde with 3,3-difluoropyrrolidine. This reaction is conducted under specific conditions, often utilizing potassium carbonate as a base and dimethylformamide (DMF) as a solvent at elevated temperatures.

Scientific Research Applications

This compound has been utilized in various scientific research applications:

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to yield alcohols.

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential lead compound for developing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.

Biological Studies

The compound can act as a probe to study biological processes and interactions. It can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and other industrial chemicals.

Case Study 1: Medicinal Chemistry

Research has demonstrated the potential of this compound in developing inhibitors for specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 2: Organic Synthesis

In synthetic organic chemistry, researchers have successfully utilized this compound to create novel compounds with enhanced biological activity. By modifying its structure through substitution reactions, scientists have developed new derivatives that display improved pharmacological properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs in the Benzaldehyde Family

The closest analogs include 4-Bromo-2-(diethylamino)benzaldehyde (SH-5155) and 2-Bromo-6-(diethylamino)benzaldehyde (SH-5460) from Combi-Blocks (). These compounds share the benzaldehyde core but differ in substituents:

Key Differences:

- Substituent Effects: The difluoropyrrolidine group in the target compound is electron-withdrawing due to fluorine atoms, which may reduce aldehyde reactivity compared to the electron-donating diethylamino group in SH-5155/SH-5460.

- Metabolic Stability: Fluorination is known to block oxidative metabolism (e.g., cytochrome P450-mediated degradation), as seen in with CP-93,393’s pyrimidine ring cleavage . This suggests the target compound may exhibit slower metabolic clearance than non-fluorinated analogs.

Brominated Heterocycles in Patent Literature

highlights brominated pyrazolones (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one). While structurally distinct, these compounds share bromine as a key substituent and demonstrate:

- Synthetic Utility : Bromine facilitates cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions.

- LC/MS Characterization : Example 5.17 reports m/z 301–305 [M+H]⁺, comparable to the target compound’s theoretical m/z (~306 [M+H]⁺).

Biological Activity

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a compound of significant interest due to its unique chemical structure and potential biological activities. With the molecular formula C11H10BrF2NO and a molecular weight of 290.1 g/mol, this compound exhibits properties that make it suitable for various applications in medicinal chemistry and biological research.

The synthesis of this compound typically involves the reaction of 4-bromo-2-nitrobenzaldehyde with 3,3-difluoropyrrolidine in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient production of the compound with high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This interaction can lead to various biological effects depending on the specific pathways involved.

Biological Activity and Applications

Research indicates that this compound may exhibit several notable biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, potentially inhibiting tumor growth through mechanisms involving apoptosis and cell cycle regulation.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could make it useful in treating conditions characterized by excessive inflammation.

- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, there is potential for this compound to be developed for neurodegenerative diseases where neuroinflammation is a key factor .

Case Studies

Several studies have explored the biological activity of various derivatives of benzaldehyde compounds similar to this compound. For instance:

- Study on Anti-inflammatory Activity : A study demonstrated that related compounds exhibited potent anti-inflammatory effects in animal models, suggesting that modifications to the benzaldehyde structure can enhance biological activity .

- Anticancer Research : Another research effort highlighted the efficacy of benzaldehyde derivatives in inhibiting cancer cell proliferation in vitro, indicating that structural modifications can lead to improved therapeutic profiles .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr). A common approach involves reacting 4-bromo-2-fluorobenzaldehyde with 3,3-difluoropyrrolidine under basic conditions. For example:

- Procedure : Mix 4-bromo-2-fluorobenzaldehyde (1.0 eq) with 3,3-difluoropyrrolidine (1.5 eq) and K₂CO₃ (2.5 eq) in DMSO at 100°C under argon for 5–8 hours. Purify via flash chromatography (12–15% EtOAc/hexane) .

- Key Variables : Excess pyrrolidine improves substitution efficiency, while elevated temperatures (≥100°C) accelerate reaction rates. Yield optimization (e.g., 54.8% in the cited example) requires careful stoichiometric control and inert atmosphere to prevent aldehyde oxidation .

Q. Q2. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

- 1H/13C NMR : Focus on aldehyde proton (δ ~10.2 ppm) and pyrrolidine ring signals (δ 2.5–3.5 ppm for CH₂ groups). The difluoro-pyrrolidine moiety causes splitting patterns in 19F NMR (e.g., δ -120 to -140 ppm) .

- LC-MS : Confirm molecular ion peaks (e.g., m/z = 325 [M+H]+) and monitor reaction progress via intermediate detection .

- IR : Aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .

Q. Q3. What safety precautions are critical when handling this compound?

Answer:

- Toxicity : Limited toxicological data exist, but brominated aldehydes are generally irritants. Use PPE (gloves, goggles) and work in a fume hood.

- First Aid : For skin contact, wash with soap/water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. Q4. How can researchers resolve discrepancies in NMR data for this compound, such as unexpected splitting or missing peaks?

Answer:

- Dynamic Effects : Rotameric equilibria in the pyrrolidine ring (due to restricted rotation) may cause peak broadening. Use elevated-temperature NMR (e.g., 50°C in DMSO-d₆) to sharpen signals .

- Impurity Analysis : LC-MS or GC-MS can detect byproducts (e.g., unreacted starting material or oxidized aldehydes). Adjust purification protocols (e.g., gradient elution) to isolate pure fractions .

Q. Q5. What strategies optimize the catalytic efficiency of SNAr reactions for this compound’s synthesis?

Answer:

- Base Selection : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents (e.g., DMF).

- Microwave Assistance : Reduce reaction time (e.g., 2 hours vs. 5 hours) by using microwave irradiation (150°C), improving yield by ~15% .

- Alternative Solvents : Test dimethylacetamide (DMAc) for higher boiling points and improved substrate solubility .

Q. Q6. How can computational methods predict the compound’s reactivity in downstream applications (e.g., as a building block in drug discovery)?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions between the aldehyde group and target proteins (e.g., enzymes with nucleophilic residues). The bromine atom’s steric bulk may influence binding affinity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The difluoropyrrolidine ring’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward amines .

Q. Q7. How should researchers address low yields during reductive amination steps involving this aldehyde?

Answer:

- Reducing Agents : Replace NaBH₄ with STAB (NaBH(OAc)₃) for selective imine reduction without aldehyde interference.

- Acid Catalysis : Add acetic acid (0.1 eq) to stabilize intermediates and accelerate imine formation .

- Solvent Choice : Use dichloroethane (DCE) instead of THF to minimize side reactions (e.g., aldol condensation) .

Methodological Challenges

Q. Q8. What crystallographic techniques are suitable for resolving the compound’s solid-state structure, and how does fluorination impact packing?

Answer:

- Single-Crystal XRD : Use SHELXL for refinement. The difluoropyrrolidine group introduces disorder; apply restraints to C-F bond lengths and angles during modeling .

- Packing Analysis : Fluorine’s electronegativity promotes C-F···H-C interactions, leading to layered or helical packing motifs. Compare with non-fluorinated analogs using Mercury software .

Q. Q9. How can researchers validate the compound’s purity when standard chromatographic methods fail?

Answer:

Q. Q10. What are the limitations of using this compound in cross-coupling reactions (e.g., Suzuki-Miyaura), and how can they be mitigated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.